3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Description
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10-13(24-20-18-10)16(22)21-8-7-12(9-21)14-17-15(23-19-14)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAKHUBQPKMLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes to form hydrazide-hydrazone derivatives . These intermediates can then undergo cyclization reactions to form the desired oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-
Activité Biologique
The compound 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 304.38 g/mol
- IUPAC Name : 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial and antifungal activities.
A study highlighted in PMC demonstrated that various oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from 16 to 31.25 μg/mL for certain derivatives against bacterial strains .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been a focal point in drug discovery. A notable case study involved the evaluation of a similar oxadiazole compound's effect on MCF-7 breast cancer cells. The compound was shown to:
Furthermore, molecular docking studies indicated strong interactions between the oxadiazole derivatives and cancer-related targets, suggesting a mechanism for their anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds featuring the oxadiazole core have also been documented. A recent study indicated that certain oxadiazole derivatives could significantly reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
| Study Reference | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| PMC8268636 | Oxadiazole Derivative | Antimicrobial | Effective against Mycobacterium bovis BCG |
| MDPI 13/6/111 | Oxadiazole Derivative | Anticancer | Induced apoptosis in MCF-7 cells |
| Dergipark | Oxadiazole Derivative | Anti-inflammatory | Reduced inflammation markers significantly |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Analogous 1,2,4-Oxadiazole Derivatives
Substituent Variations on the Oxadiazole Ring
- 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole (CAS: 16151-03-4): Structure: Lacks the pyrrolidine-thiadiazole moiety; instead, a 2-methylphenyl group substitutes position 3. Comparison: The absence of the thiadiazole-pyrrolidine chain reduces molecular complexity and likely alters solubility and bioactivity.
- 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS: CB81540826): Structure: Features a pyrazole ring at position 5 and a 4-chlorophenyl group at position 3. Properties: Molecular weight = 322.75 g/mol, higher than the target compound due to the pyrazole substituent .
Functional Group Modifications
- 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS: 1201-68-9):
Compounds with Shared Thiadiazole Motifs
Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(aryl)-alaninates (e.g., Compounds 1f–1i):
- Structure : Share the 4-methyl-1,2,3-thiadiazole-5-carbonyl group but are ester derivatives of alanine with aryl substituents.
- Properties : High yields (75–97%), melting points ranging from 98–109°C for solids, and liquid states for others .
- Comparison : Demonstrates the thiadiazole moiety’s compatibility with diverse backbones, though the target compound’s oxadiazole core may confer distinct electronic properties.
3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS: 2320819-49-4):
- Structure : Replaces the oxadiazole ring with an imidazolidine-dione system.
Molecular Weight and Solubility
- The target compound’s molecular weight is expected to exceed 300 g/mol (based on analogs), reducing solubility in aqueous media compared to lighter derivatives like 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (194.61 g/mol) .
Bioactivity
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling the thiadiazole-carbonyl-pyrrolidine moiety with the 5-phenyl-1,2,4-oxadiazole core. Key steps include:
- Cyclocondensation: Use carboxamide precursors (e.g., 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid) with activated esters (e.g., HATU/DCC) under inert conditions.
- Solvent Optimization: Polar aprotic solvents like DMF or DCM improve solubility and reaction efficiency (yields >75% in DMF vs. ~60% in THO) .
- Catalyst Screening: Pd(PPh₃)₄ or CuI catalysts enhance coupling reactions for heterocyclic systems .
- Purity Control: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyrrolidine C3 linkage, phenyl ring protons) and absence of unreacted intermediates .
- IR: Identify carbonyl stretches (~1680 cm⁻¹ for thiadiazole-carbonyl; ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 398.08) .
- Elemental Analysis: Match calculated vs. experimental C/H/N/S ratios (e.g., C: 57.3%, H: 4.3%, N: 21.1%, S: 8.1%) .
What are the key stability considerations for storage and handling?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C for oxadiazole derivatives) .
- Light Sensitivity: Store in amber vials under argon to prevent photodegradation of the thiadiazole moiety .
- Hygroscopicity: Use desiccants (e.g., silica gel) in storage containers; DMF residues from synthesis may require vacuum drying .
Advanced Research Questions
How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with oxadiazole/thiadiazole-binding pockets (e.g., COX-2, bacterial enoyl-ACP reductase) .
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the thiadiazole ring’s electrostatic potential for accurate binding affinity estimates .
- Validation: Compare docking poses with crystallographic data (e.g., PDB 1M17 for COX-2) to assess steric and electronic complementarity .
How do structural modifications (e.g., fluorination or methyl substitution) impact bioactivity?
Methodological Answer:
- Fluorination: Introduce fluorine at the phenyl ring (para position) via Ullmann coupling to enhance metabolic stability and binding entropy (ΔG improvement ~1.2 kcal/mol) .
- Methyl Substitution: Replace the 4-methyl group on the thiadiazole with bulkier groups (e.g., trifluoromethyl) to evaluate steric effects on enzyme inhibition (IC₅₀ shifts from 12 nM to 45 nM) .
- SAR Analysis: Use QSAR models to correlate substituent Hammett constants (σ) with antibacterial/antifungal activity .
How can researchers resolve contradictions in biological data across different assays?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Control Benchmarking: Compare with known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
- Mechanistic Studies: Use SPR or ITC to measure binding kinetics (e.g., Kd discrepancies due to off-target interactions) .
What strategies are effective for improving aqueous solubility without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the pyrrolidine nitrogen, cleaved in vivo by phosphatases .
- Co-Crystallization: Use cyclodextrins or PEG-based co-solvents to enhance solubility (up to 5 mg/mL in PBS) .
- Ionizable Groups: Substitute the phenyl ring with pyridyl groups (pKa ~6.5) to enable pH-dependent solubility .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
